molecular formula C13H18ClNO B2963645 N-Benzyl-2-methylpiperidin-4-one hcl CAS No. 1956341-35-7; 203661-73-8

N-Benzyl-2-methylpiperidin-4-one hcl

Cat. No.: B2963645
CAS No.: 1956341-35-7; 203661-73-8
M. Wt: 239.74
InChI Key: QFMIKEIBDQJQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-methylpiperidin-4-one HCl is a chiral 2-substituted 4-piperidone building block of significant interest in advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) . The piperidine ring is a privileged scaffold in medicinal chemistry, and strategic substitutions on the ring can profoundly influence biological activity and selectivity . Research indicates that 4-piperidone templates like this one are valuable precursors in the synthesis of acetylcholinesterase (AChE) inhibitors, which are investigated for potential applications in treating neurodegenerative conditions . The specific incorporation of a methyl group at the 2-position introduces a chiral center, allowing researchers to probe how stereochemistry affects binding to biological targets and to pursue compounds with an enhanced pharmacological profile . As a versatile chemical reagent, this compound provides a foundational structure for generating novel compounds in drug discovery programs, enabling the development of potential therapeutic agents. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-2-methylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIKEIBDQJQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key differences between N-Benzyl-2-methylpiperidin-4-one HCl and three related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g·mol⁻¹) Substituents Key Properties/Applications
This compound 1956341-35-7 C₁₃H₁₈ClNO 239.74 - Benzyl (N), -CH₃ (C2), -HCl salt Hydrochloride salt; enhanced solubility; potential intermediate for pharmacological studies
N-Benzyl-4-piperidone Not specified C₁₂H₁₃NO 187.24 (free base) - Benzyl (N), unsubstituted piperidone ring Biochemical reagent for life science research
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine 185058-54-2 C₁₇H₁₉N₅O₂ 325.37 - Benzyl (N), -3-nitropyridin-2-amine substituent Laboratory research use; nitro group may confer reactivity for further functionalization
N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine HCl Not specified C₂₄H₂₈N₄O₂·HCl 440.97 - Benzyl (N), -4-(2,4-dimethoxyphenyl)pyrimidin-2-amine, -HCl salt Pharmacological tool development; mp 243–244°C; 53% synthetic yield

Functional Group Impact on Properties

  • Salt Forms: Both the target compound and the dimethoxyphenylpyrimidine analogue () are hydrochloride salts, which improve aqueous solubility compared to non-ionic forms.
  • Aromatic Modifications : The nitro group in ’s compound introduces electron-withdrawing effects, while the dimethoxyphenyl group in ’s compound enhances lipophilicity, likely influencing membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-2-methylpiperidin-4-one HCl in laboratory settings?

  • Methodology : A common approach involves the condensation of benzylamine derivatives with substituted piperidinones under reflux conditions. For example, propionic anhydride can be used as a coupling agent in argon-flushed environments to minimize oxidation. Post-reaction purification includes extraction with chloroform, drying over MgSO₄, and recrystallization from 2-propanol. Yield optimization (~80%) is achievable via controlled stoichiometry and reaction duration .
  • Characterization : Confirm product identity via ¹H/¹³C NMR (e.g., aromatic proton clusters at δ 7.24–7.40 ppm, methylene signals at δ 3.66 ppm) and GC/MS (parent ion m/z 380) .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Although direct toxicity data for this compound is limited, structurally similar piperidine derivatives exhibit acute oral toxicity (GHS Category 4), skin irritation (Category 2), and respiratory sensitization. Use PPE (nitrile gloves, chemical-resistant lab coats) and engineering controls (fume hoods, local exhaust ventilation). Avoid dust generation and store in sealed containers away from oxidizers .

Q. Which analytical techniques are suitable for quantifying this compound purity?

  • Potentiometric Titration : For mixtures containing HCl (strong acid) and related weak acids, use standardized NaOH with derivative endpoint detection (first/second-order plots) to resolve overlapping equivalence points .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) provides robust quantification, while TLC (silica gel, ethyl acetate/hexane) aids in monitoring reaction progress .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

  • Reaction Engineering : Increase yields (e.g., from 26% to 80%) by optimizing anhydride coupling agents (e.g., propionic vs. acetic anhydride) and inert atmospheres (argon vs. nitrogen). Reflux duration (12–24 h) and temperature (80–100°C) significantly impact product stability and byproduct formation .
  • Purification Strategies : Replace traditional column chromatography with acid-base partitioning (oxalic acid precipitation in 2-propanol) to reduce solvent waste and improve scalability .

Q. What challenges arise in analyzing this compound in multi-component systems?

  • Endpoint Ambiguity : In mixed-acid titrations (e.g., HCl + phosphoric acid), overlapping dissociation constants (pKa) complicate endpoint detection. Resolve this by applying Savitsky-Golay smoothing to derivative plots, enhancing signal-to-noise ratios for accurate volume calculations .
  • Matrix Interference : Co-eluting impurities in HPLC can mask target peaks. Use gradient elution (water/acetonitrile + 0.1% TFA) or tandem MS for selective ion fragmentation .

Q. How do structural modifications to the piperidine ring influence pharmacological activity?

  • Structure-Activity Relationship (SAR) : Substitutions at the 2-methyl or N-benzyl positions alter lipophilicity and receptor binding. For instance, electron-withdrawing groups (e.g., nitro) enhance CNS penetration, while bulky substituents reduce off-target interactions. Validate hypotheses via in vitro assays (e.g., receptor binding affinity, metabolic stability in microsomal models) .
  • Case Study : Compare the target compound’s activity to 1-(2-methylphenyl)piperidin-4-one derivatives, noting differences in IC₅₀ values for kinase inhibition or GPCR modulation .

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